![molecular formula C12H10BFN2O3 B11731248 Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-
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Overview
Description
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This specific compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyridinylamino carbonyl group. These structural features endow the compound with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
Boronic acids are crucial in the design of pharmaceuticals due to their ability to form reversible covalent bonds with diols, a property leveraged in the development of enzyme inhibitors and other therapeutic agents. The specific compound B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid has been studied for its potential as a pharmacophore in targeting proteases and other enzymes involved in disease pathways.
Recent studies have demonstrated that boronic acid derivatives can enhance the selectivity and potency of drugs by stabilizing interactions with target proteins. For instance, the incorporation of a pyridinyl group can improve binding affinity through additional hydrogen bonding interactions with the active site of enzymes .
1.2 Case Studies
- Inhibition of Proteases : Research indicates that compounds similar to B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid exhibit effective inhibition against serine proteases. These compounds have been shown to disrupt the enzymatic activity crucial for tumor progression, making them potential candidates for cancer therapy .
- Antiviral Agents : Boronic acids have also been explored as antiviral agents. The unique structural features of B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid allow it to interfere with viral replication mechanisms, particularly in RNA viruses .
Organic Synthesis
2.1 Reagents in Cross-Coupling Reactions
Boronic acids are essential reagents in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The compound B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid can serve as a versatile building block for synthesizing complex organic molecules.
Table 1: Summary of Cross-Coupling Applications
Reaction Type | Role of Boronic Acid | Example Applications |
---|---|---|
Suzuki Coupling | Acts as a coupling partner | Synthesis of biaryl compounds |
Negishi Coupling | Forms carbon-carbon bonds | Preparation of pharmaceuticals |
Stille Coupling | Utilized for aryl halides | Development of agrochemicals |
Chemical Biology
3.1 Probes for Biological Research
Boronic acids are increasingly used as probes in biological research due to their ability to selectively bind to biomolecules such as glycoproteins and nucleotides. The specificity of B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid allows it to be employed in various biochemical assays.
3.2 Case Studies
- Glycoprotein Detection : Studies have shown that boronic acid derivatives can be used to detect glycoproteins through affinity chromatography methods. The incorporation of the pyridine moiety enhances selectivity and sensitivity during detection processes .
- Fluorescent Probes : Researchers have developed fluorescent probes based on boronic acids that can selectively bind to specific biomolecules, allowing for real-time imaging of cellular processes .
Mechanism of Action
The mechanism by which boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The fluoro and pyridinylamino carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the pyridinylamino carbonyl group.
2-Fluorophenylboronic acid: Similar structure but with the fluoro group in a different position.
Phenylboronic acid: Lacks both the fluoro and pyridinylamino carbonyl groups.
Uniqueness
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is unique due to the presence of both the fluoro and pyridinylamino carbonyl groups. These substituents enhance its reactivity and make it a valuable reagent in various chemical transformations. The combination of these groups also allows for specific interactions with biological targets, making it a promising candidate for drug development and other applications.
Biological Activity
Boronic acids are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]- (CAS No: 2096331-92-7) has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.
The molecular formula of this compound is C13H12BFN2O2, with a molecular weight of approximately 253.05 g/mol. It is characterized by the presence of a boronic acid functional group, which allows it to participate in reversible covalent bonding with diols and other nucleophiles in biological systems .
Boronic acids can interact with biological molecules through several mechanisms:
- Covalent Bond Formation : Boronic acids can form coordinate covalent bonds with nucleophilic residues in proteins, particularly serine and cysteine residues, facilitating enzyme inhibition or modification .
- Enzyme Inhibition : They are known to inhibit proteasomes and various enzymes, including kinases and hydrolases, which play crucial roles in cancer cell proliferation and survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, the compound has been tested against various cancer cell lines:
- Cell Line Testing : In vitro studies demonstrated significant cytotoxic effects on prostate cancer cells (PC-3) and liver cancer cells (HepG2). The compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent anticancer activity .
Antibacterial and Antioxidant Properties
Boronic acids have also shown promising antibacterial and antioxidant properties:
- Antibacterial Activity : The compound demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing its potential as an antibacterial agent .
- Antioxidant Activity : The antioxidant capacity was evaluated using several assays (ABTS, DPPH), yielding IC50 values of 0.11 ± 0.01 µg/mL and 0.14 ± 0.01 µg/mL respectively, indicating strong free radical scavenging abilities .
Case Studies
- Synthesis and Evaluation : A study synthesized a novel boronic ester derived from phenyl boronic acid and quercetin, testing its biological activities in cream formulations. The results indicated that the new compound had superior antioxidant properties compared to quercetin alone .
- Molecular Docking Studies : In silico analysis suggested that boronic acid derivatives could effectively bind to androgen receptors, potentially serving as antiandrogens for prostate cancer treatment .
Summary of Biological Activities
Properties
Molecular Formula |
C12H10BFN2O3 |
---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
[2-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-7-8(4-5-9(10)13(18)19)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |
InChI Key |
BQPASOFWIPLZGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O |
Origin of Product |
United States |
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